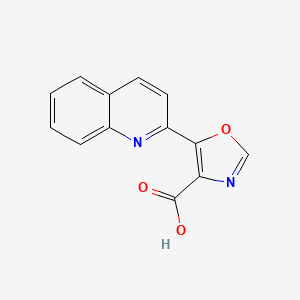

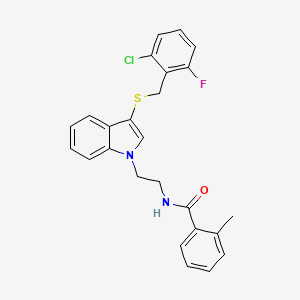

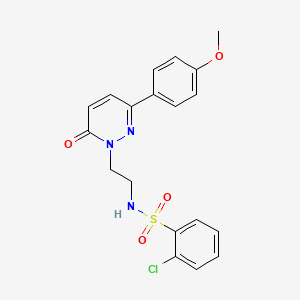

![molecular formula C21H19FN2O4 B2483979 3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methoxy-2H-chromen-2-one CAS No. 714262-98-3](/img/structure/B2483979.png)

3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methoxy-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related chromene derivatives involves reactions under specific conditions. For example, compounds similar to 3-{[4-(4-Fluorophenyl)-1-piperazinyl]carbonyl}-6-methoxy-2H-chromen-2-one have been synthesized through reactions involving methoxynaphthalen, aldehydes, and malononitrile in ethanolic solutions under microwave irradiation, asserting the formation of these compounds through spectral data and X-ray diffraction (Okasha et al., 2022).

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed unambiguously through single-crystal X-ray measurements. For instance, a compound was crystallized in the Triclinic, P-1, with specific cell dimensions, illustrating the precision in determining the molecular structure of these complex molecules (Okasha et al., 2022).

Chemical Reactions and Properties

Chemical reactions involving chromene derivatives can lead to the formation of various bioactive molecules. These reactions, including reductive amination and condensation, result in compounds exhibiting significant biological activities. The precise manipulation of chemical structures through reactions enables the exploration of antimicrobial and antifungal properties (Mandala et al., 2013).

Physical Properties Analysis

Physical properties such as solubility, melting points, and crystal structure are crucial for understanding the behavior of these compounds. While specific data for 3-{[4-(4-Fluorophenyl)-1-piperazinyl]carbonyl}-6-methoxy-2H-chromen-2-one may not be directly available, related compounds have been thoroughly studied to determine their physical characteristics through methods like X-ray diffraction analysis, providing insight into their stability and solubility profiles.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological molecules, are essential for the application of these compounds in various fields. Studies on similar compounds have shown how modifications in the molecular structure can influence their chemical properties, such as their antibacterial and antifungal activities, and their interaction with protein targets through molecular docking analysis (Okasha et al., 2022).

Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Activities

Research has shown that compounds with structures similar to 3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methoxy-2H-chromen-2-one exhibit significant antibacterial and antifungal activities. For instance, Nagaraj et al. (2019) synthesized a series of compounds tested against human pathogenic strains, finding that those containing 4-methoxyphenyl, 4-fluorophenyl, 4-nitrophenyl, and 4-hydroxyphenyl moieties showed potent inhibitory activity (Nagaraj, Srinivas, Naik, & Neelofer, 2019). Similarly, Okasha et al. (2022) synthesized and tested a related compound for antimicrobial activities, demonstrating favorable antimicrobial activities that were comparable to reference antimicrobial agents (Okasha, Fouda, Bajaber, Ghabbour, Amr, Naglah, Almehizia, Elhenawy, & El-Agrody, 2022).

Anticancer Properties

Another area of application is in anticancer research, where these compounds have shown potential. Hanifeh Ahagh et al. (2019) explored the anti-proliferative properties and DNA binding of benzochromene derivatives, including a compound similar in structure to the one , on colorectal cancer cell lines. The study found potent cytotoxic activity and suggested a mechanism involving apoptosis induction and cell cycle arrest (Hanifeh Ahagh, Dehghan, Mehdipour, Teimuri‐Mofrad, Payami, Sheibani, Ghaffari, & Asadi, 2019).

Interaction with DNA

The interaction with DNA has been a subject of investigation as well. For example, the binding attributes of certain derivatives with calf thymus DNA (ctDNA) have been examined, revealing insights into the molecular interactions that could inform the design of new therapeutic agents (Hanifeh Ahagh et al., 2019).

Fluorescent Properties and Sensing Applications

Compounds with the core structure of 3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methoxy-2H-chromen-2-one have been examined for their fluorescent properties, showing potential for developing new sensors. Uchiyama et al. (2006) described the unusual fluorescence properties of a similar compound, highlighting its application in developing fluorogenic sensors for protic environments (Uchiyama, Takehira, Yoshihara, Tobita, & Ohwada, 2006).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-methoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O4/c1-27-17-6-7-19-14(12-17)13-18(21(26)28-19)20(25)24-10-8-23(9-11-24)16-4-2-15(22)3-5-16/h2-7,12-13H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSQVYAHFIPQNHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

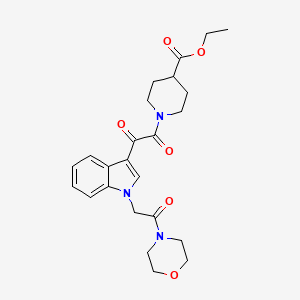

![7-ethyl-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2483897.png)

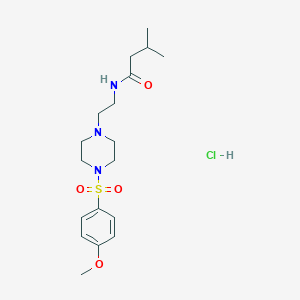

![3-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B2483900.png)

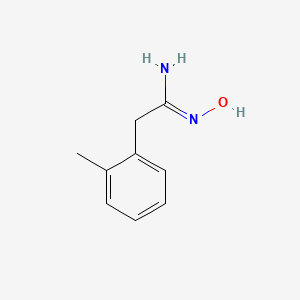

![7,7-Difluoro-5-azaspiro[3.4]octane;hydrochloride](/img/structure/B2483905.png)

![4-Ethyl-5-fluoro-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2483907.png)

![6-[4-(Benzenesulfonyl)piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2483918.png)